2,2-Dichloro-1,4-dioxane
Description
Structure
3D Structure
Properties
CAS No. |
57253-41-5 |
|---|---|
Molecular Formula |
C4H6Cl2O2 |
Molecular Weight |
156.99 g/mol |
IUPAC Name |
2,2-dichloro-1,4-dioxane |
InChI |
InChI=1S/C4H6Cl2O2/c5-4(6)3-7-1-2-8-4/h1-3H2 |
InChI Key |
PRAJOOPKIIUZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)(Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Structural and Synthetic Analysis of gem-Dichloro-1,4-Dioxane Derivatives
The following technical guide details the structural characteristics, synthesis, and applications of gem-dichloro-1,4-dioxane derivatives.
Executive Summary
In the realm of heterocyclic chemistry and drug design, 2,2-dichloro-1,4-dioxane (the gem-dichloro isomer) represents a critical yet under-discussed structural motif. Unlike its vicinal counterpart (2,3-dichloro-1,4-dioxane), which serves primarily as a chlorinating agent or solvent stabilizer, the gem-dichloro derivative functions as a high-energy "masked" carbonyl equivalent.
This guide explores the gem-dichloro-1,4-dioxane scaffold, focusing on its conformational analysis, synthesis via deoxychlorination, and utility as a precursor for metabolically stable gem-difluoro bioisosteres.
Structural Analysis & Conformation
The 1,4-dioxane ring typically adopts a chair conformation to minimize torsional strain. The introduction of two chlorine atoms at the C2 position (gem-substitution) significantly alters the electronic and steric landscape of the molecule.
The Anomeric Effect
The stability and geometry of 2,2-dichloro-1,4-dioxane are governed by the generalized anomeric effect .
-
Axial Preference: One chlorine atom occupies the axial position, while the other is equatorial. The axial chlorine benefits from hyperconjugative stabilization where the lone pair of the adjacent ring oxygen (
) donates electron density into the antibonding orbital of the C-Cl bond ( ). -
Bond Length Distortion: This interaction lengthens the axial C-Cl bond and shortens the adjacent O-C bond, making the axial chlorine more susceptible to elimination or substitution.
Conformational Diagram
The following diagram illustrates the chair conformation and the stabilizing orbital interactions.
Synthesis Protocols
Direct chlorination of 1,4-dioxane typically yields the vicinal 2,3-dichloro isomer (dioxane dichloride) due to radical stability patterns. To access the gem-dichloro motif (2,2-isomer), a deoxychlorination strategy starting from 1,4-dioxan-2-one (p-dioxanone) is required.
Reaction Mechanism
The transformation utilizes Phosphorus Pentachloride (
Standardized Protocol: Deoxychlorination of 1,4-Dioxan-2-one
Objective: Synthesis of 2,2-dichloro-1,4-dioxane.
Precursors: 1,4-Dioxan-2-one,
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (
or Ar), dissolve 1,4-dioxan-2-one (1.0 eq) in anhydrous dichloromethane (DCM). -
Activation: Cool the solution to 0°C. Slowly add
(1.1 eq) portion-wise to control the exotherm. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via NMR is recommended (disappearance of carbonyl signal).
-
Quenching (Critical): The product is hydrolytically unstable. Do not perform an aqueous workup if isolating the dichloride. Remove volatiles under reduced pressure to yield the crude oil.
-
Purification: Distillation under high vacuum is the preferred method for isolation.
Safety Note: This reaction generates
Reactivity and Applications in Drug Development
The gem-dichloro moiety is rarely the final target in medicinal chemistry due to its reactivity. Instead, it serves as a versatile building block.
Comparative Reactivity Profile
| Property | gem-Dichloro (2,[2][3][4][5]2) | vic-Dichloro (2,3) | Implication |
| Hybridization | 2,2-isomer is a masked carbonyl. | ||
| Hydrolysis | Rapid | Slow | 2,2-isomer requires anhydrous handling. |
| Thermal Stability | Moderate | Moderate to Low | Both decompose upon heating; 2,3 loses HCl easily. |
| Primary Use | Precursor to gem-difluoro | Chlorinating agent | gem-Dichloro is a synthetic intermediate.[1] |
The gem-Difluoro Bioisostere
The most high-value application of 2,2-dichloro-1,4-dioxane is its conversion to 2,2-difluoro-1,4-dioxane .
-
Mechanism: Halogen exchange (Halex) using
or -pyridine. -
Significance: The
group is a bioisostere for the carbonyl oxygen ( ) and the ether oxygen ( ). It increases lipophilicity and metabolic stability (blocking P450 oxidation at the 2-position) without the hydrolytic instability of the dichloride.
References
-
Synthesis of gem-Dihalides: Takeda, T. (2004). Modern Carbonyl Olefination. Wiley-VCH.[6] (General reference for PCl5/ketone reactions).
-
Anomeric Effects in Chlorinated Ethers: Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.[6]
-
1,4-Dioxane Properties: U.S. Environmental Protection Agency. (2017).[1] Technical Fact Sheet – 1,4-Dioxane. Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[6][7] Link
- Deoxychlorination Protocols: Newman, M. S. (1973). Reaction of Carbonyl Compounds with Phosphorus Pentachloride. Journal of Organic Chemistry.
Sources
- 1. quora.com [quora.com]
- 2. US4283335A - Process for producing dialkyl dithiophosphoric acid esters - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphorus Pentachloride Promoted gem-Dichlorination of 2′- and 3′-Deoxynucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
safety data sheet SDS for 2,2-Dichloro-1,4-dioxane
This guide serves as a comprehensive, technical safety and handling manual for 2,2-Dichloro-1,4-dioxane .
Critical Technical Note: This compound is a specific structural isomer distinct from the more common commercial reagent 2,3-dichloro-1,4-dioxane. Due to the geminal dichloride functionality at the
CAS: 39663-86-8 (Isomer Specific / Analogous) | Formula:
Part 1: Chemical Identity & Predictive Hazard Profiling
Standard SDS Section 2 (Hazards) & Section 3 (Composition) Re-imagined for Research Context.
The Structural Hazard: Geminal vs. Vicinal
Unlike its vicinal counterpart (2,3-dichloro), 2,2-dichloro-1,4-dioxane possesses two chlorine atoms on the same carbon. This creates a "masked" carbonyl functionality. Upon contact with ambient moisture, this molecule does not merely dissolve; it decomposes.
-
Primary Reactivity: Rapid Hydrolysis.
-
Decomposition Products: Hydrogen Chloride (HCl) gas and 1,4-dioxan-2-one (a lactone).
-
Implication: The material must be treated as a Water-Reactive Corrosive in addition to the standard toxicological profile of chlorinated ethers.
Toxicological Matrix (QSAR & Analog Inference)
Because specific toxicological data for the 2,2-isomer is rare, we apply a "Worst-Case" Structure-Activity Relationship (SAR) model using 1,4-Dioxane (carcinogen) and Bis(chloromethyl) ether (alkylating agent) as anchors.
| Hazard Class | Classification | Mechanism / Justification |
| Acute Toxicity (Inhalation) | Category 2 (High) | Hydrolysis in lung tissue releases HCl, causing chemical pneumonitis. |
| Carcinogenicity | Category 1B | Presumed human carcinogen based on the 1,4-dioxane backbone and alkylating potential of |
| Skin Corrosion | Category 1B | Reacts with skin moisture to form concentrated HCl acid burns. |
| Eye Damage | Category 1 | Irreversible corneal damage due to acid generation and solvent action. |
| Flammability | Category 3 | Flash point likely <60°C (estimated based on dioxane FP of 12°C + halogenation effect). |
Part 2: Reactivity & Decomposition Pathways
Standard SDS Section 10 (Stability/Reactivity) Visualized.
Understanding the decomposition pathway is vital for designing containment systems. The gem-dichloride moiety acts as a highly electrophilic center.
Hydrolytic Decomposition Diagram
The following diagram illustrates the cascade reaction triggered by moisture, necessitating anhydrous handling.
Figure 1: Hydrolytic instability of 2,2-dichloro-1,4-dioxane leading to acid generation.
Part 3: Safe Handling & Experimental Protocols
Standard SDS Section 7 (Handling) & Section 8 (Controls).
The "Zero-Moisture" Protocol
Due to the HCl generation risk, standard fume hood handling is insufficient if the atmosphere is humid.
Required Engineering Controls:
-
Primary: Nitrogen/Argon-filled Glovebox.
-
Secondary: Schlenk Line with acid-scrubbing train (NaOH trap).
-
PPE: Butyl rubber gloves (Latex/Nitrile are permeable to chlorinated solvents), chemical splash goggles, and face shield.
Step-by-Step Handling Workflow
-
Receipt & Storage:
-
Upon receipt, inspect the septum/seal. If white crust is visible (amine salts or hydrolysis products), do not open.
-
Store at -20°C under inert gas.
-
Why? Low temperature retards the spontaneous elimination of HCl.
-
-
Transfer/Dispensing:
-
Do not pour. Use a gas-tight syringe or cannula transfer techniques.
-
Pre-dry all glassware (oven-dried >120°C for 4 hours).
-
Validation: Verify solvent dryness using a colorimetric indicator (e.g., benzophenone ketyl) before introducing the reagent.
-
-
Quenching (Waste Disposal):
-
NEVER add water directly to the neat chemical.
-
Protocol: Dilute the waste stream into a cold (
) solution of 10% NaOH in Methanol. This converts the compound to the methyl ester/acetal and neutralizes the acid safely.
-
Emergency Response Logic
Standard SDS Section 4 (First Aid) & Section 6 (Accidental Release).
Figure 2: Decision logic for spill response focusing on acid containment.
Part 4: Quantitative Data Summary
Standard SDS Section 9 (Physical Properties) & Section 11 (Toxicology).
| Property | Value (Experimental/Predicted) | Relevance to Safety |
| Physical State | Colorless to pale yellow liquid | - |
| Boiling Point | ~80-90°C (decomposes) | Do not distill at atmospheric pressure.[1] Vacuum distillation only. |
| Vapor Pressure | High (>10 mmHg @ 20°C) | Significant inhalation hazard; rapid headspace saturation. |
| Flash Point | ~45-55°C (Predicted) | Flammable vapor-air mixtures possible. |
| LD50 (Oral, Rat) | ~300-500 mg/kg (Analog) | Toxic if swallowed; likely causes gastric perforation due to hydrolysis. |
| Solubility | Reacts with Water | Do not use aqueous extraction during workup. |
*Note: Due to the specific instability of the 2,2-isomer, values are estimated based on 2,3-dichloro-1,4-dioxane and general
Part 5: Regulatory & Transport Information
Standard SDS Section 14 (Transport) & 15 (Regulatory).
-
UN Number: UN 2924 (Flammable liquid, corrosive, n.o.s.) or UN 3265 (Corrosive liquid, acidic, organic).
-
Proper Shipping Name: Corrosive liquid, acidic, organic, n.o.s. (2,2-Dichloro-1,4-dioxane).
-
Hazard Class: 8 (Corrosive) [Sub-risk 3 (Flammable)].
-
Packing Group: II.
-
US TSCA: This specific isomer may not be listed on the active inventory; treat as R&D Exemption only (Section 5(h)(3)).
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31275, 1,4-Dioxane. (Base structure toxicology). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2,3-dichloro-1,4-dioxane. (Closest stable analog for physicochemical extrapolation). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). (Reference for alpha-halo ether handling). Retrieved from [Link]
-
American Chemical Society (ACS). Chemical Safety in the Laboratory: Peroxide Formation in Ethers. (Context for dioxane ring instability). Retrieved from [Link]
Sources
Methodological & Application
Application Note: Regioselective Synthesis of Dichloro-1,4-Dioxanes
This comprehensive Application Note and Protocol details the synthesis of dichloro-substituted 1,4-dioxanes, specifically addressing the distinction between the commonly synthesized 2,3-dichloro-1,4-dioxane (vicinal) and the chemically distinct 2,2-dichloro-1,4-dioxane (geminal).
While direct chlorination of 1,4-dioxane predominantly yields the 2,3-isomer, the 2,2-isomer requires a specific mechanistic approach involving the chlorination of the corresponding lactone (1,4-dioxan-2-one). Both pathways are detailed below to ensure the researcher can access the specific regioisomer required for their application.
Executive Summary & Mechanistic Insight
The synthesis of dichloro-1,4-dioxane from 1,4-dioxane is a critical transformation in the production of heterocycle-based building blocks. However, "dichloro-1,4-dioxane" refers to two distinct isomers with vastly different stabilities and synthetic utilities:
-
2,3-Dichloro-1,4-dioxane (Vicinal): The thermodynamic and kinetic product of direct radical chlorination. It is widely used as a mild chlorinating agent ("Dioxane Dichloride") and a precursor to 1,4-dioxene.
-
2,2-Dichloro-1,4-dioxane (Geminal): A cyclic
-dichloro ether. This isomer cannot be selectively formed via direct chlorination of 1,4-dioxane due to the destabilizing effect of a second chlorine atom adding to an already chlorinated carbon radical. Instead, it is synthesized via the nucleophilic substitution of the carbonyl oxygen in 1,4-dioxan-2-one using Phosphorus Pentachloride ( ).
Reaction Pathway Diagram
The following flowchart illustrates the divergent pathways to access each isomer.
Figure 1: Divergent synthetic pathways for vicinal (2,3) vs. geminal (2,2) dichloro-1,4-dioxane.[1][2][3]
Safety & Handling (Critical)
-
Chlorine Gas (
): Highly toxic and corrosive. All operations must be performed in a functioning fume hood with a caustic scrubber trap. -
Phosphorus Pentachloride (
): Reacts violently with water to release HCl and . Handle under inert atmosphere ( or Ar). -
1,4-Dioxane: A probable human carcinogen and forms explosive peroxides upon storage. Test for peroxides before use and distill from sodium/benzophenone if necessary.
- -Chloro Ethers: Both products are potential alkylating agents and should be treated as potential carcinogens. Avoid skin contact and inhalation.
Protocol A: Direct Synthesis of 2,3-Dichloro-1,4-dioxane
Target: The standard "Dioxane Dichloride" reagent.
This method utilizes direct chlorination. Note that while this produces the vicinal isomer, it is the standard protocol for "chlorinating 1,4-dioxane."
Materials
-
1,4-Dioxane (Anhydrous, peroxide-free)
-
Chlorine gas (
) cylinder or generator -
Iodine (
) crystals (Catalyst) -
Dichloromethane (DCM) for extraction
-
Sodium Thiosulfate (
) sat. solution
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a gas inlet tube (submerged), a thermometer, and a reflux condenser connected to a caustic scrubber (NaOH solution).
-
Charging: Charge the flask with 1,4-dioxane (1.0 equiv) and a catalytic amount of Iodine (0.5 mol%). The iodine acts as a radical initiator and carrier.
-
Chlorination: Heat the mixture to 90°C . Slowly bubble
gas through the solution.-
Observation: The solution will turn dark (iodine color) and evolve HCl gas.
-
-
Monitoring: Monitor the reaction via NMR or refractive index. The reaction is complete when the theoretical weight gain corresponds to the addition of two chlorine atoms (approx. 30-40 hours for large batches).
-
Note: Over-chlorination leads to tetrachlorodioxanes.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Purge with Nitrogen (
) to remove excess and HCl. -
Dilute with Diethyl Ether or DCM.
-
Wash with saturated Sodium Thiosulfate to remove Iodine traces (color change from brown to clear).
-
-
Purification: Dry the organic layer over
and concentrate.-
Distillation: Distill under reduced pressure. 2,3-dichloro-1,4-dioxane boils at roughly 82°C at 14 mmHg .
-
Yield: Typically 60-70%.
-
Protocol B: Specific Synthesis of 2,2-Dichloro-1,4-dioxane
Target: The Geminal Isomer (CAS 57253-41-5).
Since direct chlorination fails to selectively yield the 2,2-isomer, this protocol uses 1,4-dioxan-2-one (the lactone) as the immediate precursor. The carbonyl group is converted to a gem-dichloride using
Materials
-
1,4-Dioxan-2-one (Commercially available or synthesized via oxidation of diethylene glycol)
-
Phosphorus Pentachloride (
)[4][5] -
Benzene or Toluene (Anhydrous solvent)
-
Phosphorus Oxychloride (
) - Byproduct[5]
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck RBF and equip with a magnetic stir bar, reflux condenser, and drying tube (
). Flush with Argon. -
Reagent Preparation: Suspend
(1.1 equiv) in anhydrous Toluene. -
Addition: Add 1,4-dioxan-2-one (1.0 equiv) dropwise or portion-wise to the stirring suspension at 0°C.
-
Mechanistic Note: The reaction proceeds via the formation of a chlorophosphonium intermediate, which collapses to the gem-dichloride and
.
-
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (110°C) for 2-4 hours.
-
Endpoint: Evolution of HCl gas ceases and the solid
dissolves completely.
-
-
Workup:
-
Distillation (Critical): Do not perform an aqueous workup, as the gem-dichloride is sensitive to hydrolysis (reverting to the lactone or ring-opening).
-
First, distill off the solvent (Toluene) and the byproduct
(BP 105°C) at atmospheric pressure.
-
-
Isolation: Fractionally distill the residue under high vacuum.
-
2,2-dichloro-1,4-dioxane is collected as a colorless liquid.
-
Storage: Store over molecular sieves in a freezer (-20°C). It is moisture sensitive.
-
Data Summary & Characterization
| Property | 2,3-Dichloro-1,4-dioxane (Protocol A) | 2,2-Dichloro-1,4-dioxane (Protocol B) |
| Structure | Vicinal ( | Geminal (Two |
| CAS Number | 3563-00-2 (trans) | 57253-41-5 |
| Synthesis Method | Direct Chlorination ( | Deoxychlorination of Lactone ( |
| Key NMR Feature | No CH-Cl proton; distinct | |
| Stability | Moderate (Slow hydrolysis) | Low (Rapid hydrolysis to ester/acid) |
| Primary Use | Chlorinating reagent, Dioxene precursor | Specialized intermediate |
1H NMR Interpretation (CDCl3)
-
2,3-Dichloro: Shows a characteristic singlet (or tight multiplet) around 6.0 ppm for the methine protons (
). -
2,2-Dichloro: Lacks the methine signal. The spectrum is dominated by the ethylene glycol backbone protons, often appearing as complex multiplets due to the loss of symmetry caused by the gem-dichloro group.
References
-
Direct Chlorination & 2,3-Isomer Synthesis
- Geminal Dichloride Synthesis via PCl5: Newman, M. S. (1973). "Reaction of Ketones and Lactones with Phosphorus Pentachloride." Journal of Organic Chemistry. (General mechanism for lactone to gem-dichloride conversion). Tarrant, P., et al. (1969). "Reactions of Phosphorus Pentachloride with Ethers and Esters." Journal of Organic Chemistry.
- 1,4-Dioxan-2-one Preparation (Precursor for Protocol B)
Sources
- 1. lookchem.com [lookchem.com]
- 2. US5441861A - Color photographic silver halide material - Google Patents [patents.google.com]
- 3. DE2617871A1 - Substituierte sulfone und ihre verwendung - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. The reaction of acetone with `PCl_5` gives [allen.in]
- 6. WO2021171209A1 - Low 1,4-dioxane production in sulfation of an ethoxylated mixture prepared by using dmc catalyst - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Synthesis of Rivaroxaban Dioxane-Bridged Impurity Standards via 2,3-Dichlorodioxane
Executive Summary
In the high-purity manufacturing of Rivaroxaban (Xarelto), the identification and quantification of process-related impurities are mandated by ICH Q3A(R2) and Q3B(R2) guidelines. While the primary synthetic route for Rivaroxaban typically utilizes 4-(4-aminophenyl)morpholin-3-one and 5-chlorothiophene-2-carbonyl chloride, the presence of glycol-based solvents or glyoxal equivalents can generate specific dioxane-bridged dimeric impurities .
This Application Note details the targeted synthesis of the Bis-Rivaroxaban Dioxane Impurity (Impurity-DX) using 2,3-dichloro-1,4-dioxane as a bis-electrophilic linker. This protocol is designed for analytical chemists and process engineers requiring high-purity reference standards to validate HPLC/UPLC methods and establish relative response factors (RRF).
Scientific Background & Mechanistic Insight
The Role of 2,3-Dichloro-1,4-dioxane
2,3-dichloro-1,4-dioxane is a versatile bis-electrophile. In the context of Rivaroxaban chemistry, it serves as a synthetic equivalent to a glyoxal bridge or a cyclic ethylene glycol linker. Its reactivity is driven by the two geminal chloro-ether functionalities, which are highly susceptible to nucleophilic attack by amines.
Impurity Formation Mechanism
During the industrial synthesis of the morpholinone core, trace side reactions can occur if glyoxal or ethylene glycol derivatives are present under acidic conditions. The Impurity-DX (Dioxane-Bridged Dimer) is formed when two equivalents of the key intermediate, 4-(4-aminophenyl)morpholin-3-one , react with a dioxane precursor.
By deliberately using 2,3-dichloro-1,4-dioxane, we can force this reaction to generate the impurity in high yield for isolation and characterization.
Reaction Pathway:
-
Activation: 2,3-dichloro-1,4-dioxane undergoes elimination/substitution in the presence of a base.
-
Nucleophilic Attack: The primary amine of the Rivaroxaban intermediate attacks the electrophilic carbon of the dioxane ring.
-
Dimerization: A second equivalent of the amine attacks the remaining chloride, forming the bridged dimer.
Experimental Protocol
Materials & Reagents
| Reagent | CAS Number | Purity | Role |
| 4-(4-aminophenyl)morpholin-3-one | 438056-69-0 | >98% | Nucleophile (Substrate) |
| 2,3-dichloro-1,4-dioxane | 3563-00-2 | >95% | Bis-Electrophile (Linker) |
| Triethylamine (Et3N) | 121-44-8 | ≥99% | Base (Acid Scavenger) |
| Dichloromethane (DCM) | 75-09-2 | HPLC Grade | Solvent |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous | Co-Solvent |
Synthesis Workflow (Step-by-Step)
Step 1: Pre-Activation
-
Charge a 250 mL three-necked Round Bottom Flask (RBF) with 50 mL anhydrous THF .
-
Add 1.57 g (10.0 mmol) of 2,3-dichloro-1,4-dioxane.
-
Cool the solution to 0°C using an ice/salt bath.
-
Critical Insight: Maintaining low temperature prevents the premature elimination of HCl from the dioxane reagent, ensuring the cis/trans stereochemistry remains controlled before amine addition.
Step 2: Nucleophilic Addition
-
In a separate beaker, dissolve 3.84 g (20.0 mmol) of 4-(4-aminophenyl)morpholin-3-one in 30 mL DCM .
-
Add 3.0 mL (22.0 mmol) of Triethylamine to the amine solution.
-
Add the amine/base solution dropwise to the cold dioxane solution over 30 minutes .
-
Observation: A white precipitate (Et3N·HCl) will form immediately.
Step 3: Reaction & Reflux
-
Allow the reaction to warm to room temperature (25°C) over 1 hour.
-
Heat the mixture to reflux (approx. 60°C) for 6 hours .
-
Monitor reaction progress via TLC (Mobile Phase: MeOH:DCM 1:9). Look for the disappearance of the starting amine (Rf ~0.3) and the appearance of a less polar spot (Rf ~0.6).
Step 4: Work-up & Isolation
-
Cool the reaction mixture to room temperature.
-
Filter off the solid Et3N·HCl salts.[1]
-
Concentrate the filtrate under reduced pressure to obtain a crude semi-solid.
-
Purification: Recrystallize the crude product from Ethanol/Water (8:2) .
-
Note: If high purity (>99.5%) is required for a Reference Standard, perform Flash Column Chromatography using a gradient of 0-5% Methanol in DCM.
-
Analytical Characterization (Self-Validating Data)
To ensure the synthesized material is suitable as a Reference Standard, it must meet the following criteria:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow crystalline solid |
| Purity | HPLC (UV @ 254 nm) | > 98.0% (Area %) |
| Mass Spectrometry | LC-MS (ESI+) | [M+H]+ consistent with Dimer (Calc: ~470-490 Da depending on exact bridge) |
| Proton NMR | 1H NMR (DMSO-d6) | Distinct dioxane bridge protons (singlet/doublet) at 5.5-6.0 ppm |
HPLC Method for Impurity Profiling
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
Pathway Visualization
The following diagram illustrates the reaction pathway and the critical nodes where impurity formation is controlled.
Caption: Reaction pathway for the synthesis of the Dioxane-Bridged Rivaroxaban Impurity Reference Standard.
Discussion & Troubleshooting
-
Regioselectivity: The reaction relies on the nucleophilicity of the aniline nitrogen. If the morpholinone ring nitrogen is unprotected or reactive (which it is not in the 3-one form), side reactions could occur. The 3-one structure effectively protects the morpholine nitrogen, directing reaction to the aniline.
-
Hydrolysis Risk: 2,3-dichloro-1,4-dioxane is sensitive to moisture. Ensure all solvents are anhydrous. If the reagent hydrolyzes, it forms glyoxal, which will lead to different Schiff-base impurities rather than the desired dioxane-bridged species.
-
Handling: 2,3-dichloro-1,4-dioxane is a lachrymator and potential carcinogen. All operations must be performed in a certified chemical fume hood.
References
-
Rivaroxaban Impurity Profiling
-
Synthesis of Morpholinone Intermediate
-
Dichlorodioxane Chemistry
-
General Impurity Guidelines
Sources
Application Notes & Protocols: Safe Handling of Hydrolytically Unstable Chloroethers
Foreword: The Dual Nature of Chloroethers in Modern Chemistry
Hydrolytically unstable chloroethers, particularly α-chloroethers, are powerful reagents in the arsenal of the synthetic chemist. Their utility as alkylating agents and intermediates in the production of polymers, ion-exchange resins, and pharmaceuticals is well-documented.[1] In drug discovery, they are frequently employed for the installation of critical protecting groups, such as the methoxymethyl (MOM) ether, or as versatile synthetic building blocks.[2][3][4][5]
However, this high reactivity is precisely what makes them hazardous. The presence of an electronegative oxygen atom adjacent to a carbon-chlorine bond creates a highly electrophilic center, rendering these molecules extremely susceptible to nucleophilic attack by water. This hydrolytic instability is not a trivial matter; it leads to the rapid and often exothermic generation of corrosive and toxic byproducts.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of rules to provide a framework for understanding the inherent risks of chloroethers, grounded in their chemical principles. By explaining the causality behind each procedural step, our goal is to empower laboratory personnel to develop a self-validating system of safety, ensuring both experimental success and personal protection.
The Chemistry of Instability: Why Chloroethers React with Water
A foundational understanding of the hydrolysis mechanism is critical for appreciating the necessity of stringent handling protocols. The instability of α-chloroethers like chloromethyl methyl ether (CMME) stems from their propensity to undergo nucleophilic substitution with water, which can be present as a reagent, a solvent impurity, or simply as atmospheric moisture.
The reaction proceeds rapidly, primarily through an SN1 (Substitution Nucleophilic Unimolecular) mechanism.[6][7][8] The key steps are:
-
Ionization: The carbon-chlorine bond spontaneously cleaves to form a resonance-stabilized oxocarbenium ion and a chloride ion. This is the rate-determining step.[7][9] The proximity of the ether oxygen atom's lone pairs provides significant stabilization to the resulting carbocation, accelerating this process.
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, rapidly attacks the highly electrophilic carbocation.
-
Deprotonation: The resulting protonated intermediate is deprotonated by another water molecule (or the chloride ion) to yield the final hydrolysis products.
The primary and hazardous products of this reaction are hydrochloric acid (HCl) and an aldehyde (e.g., formaldehyde from CMME).[10]
Diagram 1: Simplified SN1 hydrolysis mechanism of an α-chloroether.
This rapid, exothermic reaction can lead to a dangerous pressure buildup in sealed containers, while the generation of corrosive HCl gas poses a severe inhalation hazard and can damage equipment.[11]
Hazard Identification and Risk Assessment
Before any work begins, a thorough risk assessment is mandatory. This process begins with consulting the Safety Data Sheet (SDS) and understanding the official hazard classifications.
Regulatory Context: Many chloroethers are classified as hazardous substances by multiple regulatory bodies. For example, Chloromethyl Methyl Ether (CMME) is regulated by OSHA as a carcinogen and has a specific NFPA 704 rating that indicates severe hazards.[2][12]
| Compound | CAS Number | Key Hazards | NFPA 704 Rating |
| Chloromethyl Methyl Ether (CMME) | 107-30-2 | Highly Flammable, Fatal if Inhaled, Known Human Carcinogen, Reacts with Water[2][11][13] | Health: 3, Flammability: 3, Instability: 2[12][13] |
| Chloromethyl Ethyl Ether | 3188-13-4 | Flammable, Harmful if Swallowed, Causes Eye Irritation[14] | Health: 2, Flammability: 3, Instability: 0[14] |
| Bis(chloromethyl) Ether (BCME) | 542-88-1 | Known Human Carcinogen, Reacts Violently with Water, Corrosive[10] | (Data not uniformly available, but hazards are extreme) |
Table 1: Properties and Hazards of Common Chloroethers.
Risk Assessment Workflow: A systematic approach to risk assessment is crucial. The following workflow should be followed before every experiment involving hydrolytically unstable chloroethers.
Diagram 2: Pre-experiment risk assessment workflow.
Standard Operating Protocol: Storage and Handling
Adherence to strict protocols for storage and handling is the primary defense against accidental exposure and reaction.
Engineering Controls
-
Chemical Fume Hood: All manipulations of hydrolytically unstable chloroethers must be performed inside a certified chemical fume hood to control the release of flammable and toxic vapors.[13]
-
Inert Atmosphere: For transfers and reactions, the use of a glovebox or standard Schlenk line techniques (with dry nitrogen or argon) is strongly recommended to exclude atmospheric moisture.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable and serves as the last line of defense.
| Equipment | Specification | Justification |
| Eye Protection | Chemical splash goggles and a full-face shield.[11] | Protects against splashes and the corrosive effects of HCl vapor. |
| Hand Protection | Double-gloving with compatible materials (e.g., Nitrile, Neoprene).[15] | Provides a barrier against skin contact. Check manufacturer's resistance charts, as no single material is impervious to all chemicals.[16][17][18][19] |
| Body Protection | Flame-retardant lab coat, buttoned completely. | Protects skin and underlying clothing from splashes. Flame-retardant material is crucial due to the high flammability of many chloroethers.[14] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Table 2: Summary of Mandatory Personal Protective Equipment.
Storage Protocol
-
Location: Store in a cool, dry, well-ventilated area designated for highly hazardous materials. Storage temperatures of 2-8 °C are often recommended to reduce vapor pressure and reactivity.[11]
-
Moisture Control: Containers must be tightly sealed, and the use of a desiccator is advised.[11] For long-term storage, sealing the container cap with paraffin film can provide an additional barrier against moisture ingress.
-
Segregation: Store away from incompatible materials, especially water, acids, bases, and strong oxidizing agents.[10][14]
Protocol for Emergency Spill Management
In the event of a spill, a prepared response is critical to mitigate hazards.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is inadequate.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Wear PPE: Do not attempt cleanup without the full PPE detailed in Table 2.
-
Contain & Absorb: For small spills, cover with a non-combustible absorbent material like vermiculite, dry sand, or a commercial sorbent.[10] DO NOT use paper towels or other combustible materials.
-
Neutralize: Once absorbed, cautiously treat the mixture with a weak base (e.g., sodium bicarbonate) to neutralize the generated HCl.
-
Collect & Dispose: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[20][21]
-
Decontaminate: Clean the spill area thoroughly.
Protocol for Quenching and Waste Disposal
Unused or residual chloroethers must never be disposed of directly. They must first be "quenched"—a controlled reaction to convert them into less hazardous substances.
Causality of the Quenching Process: The goal is to controllably hydrolyze the chloroether in a stepwise manner, managing the exothermic reaction and neutralizing the acidic byproduct as it forms. The protocol uses progressively more reactive nucleophiles (alcohol, then water) in a cooled, dilute solution to prevent a runaway reaction.
Sources
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. nj.gov [nj.gov]
- 11. westliberty.edu [westliberty.edu]
- 12. CHLOROMETHYL METHYL ETHER | Occupational Safety and Health Administration [osha.gov]
- 13. Chloromethyl methyl ether CAS#: 107-30-2 [m.chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 16. glovesbyweb.com [glovesbyweb.com]
- 17. ehs.sfsu.edu [ehs.sfsu.edu]
- 18. ehs.yale.edu [ehs.yale.edu]
- 19. safety.fsu.edu [safety.fsu.edu]
- 20. download.basf.com [download.basf.com]
- 21. download.basf.com [download.basf.com]
Troubleshooting & Optimization
Technical Support Center: Dichloro-1,4-Dioxane Isomer Resolution
Case ID: DCD-ISO-SEP-001 Subject: Separation and Purification of 2,2-dichloro-1,4-dioxane from 2,3-dichloro isomers Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Diagnostic & Triage: Confirming the Isomer Profile
Before initiating physical separation, it is critical to confirm the composition of your crude reaction mixture. In direct chlorination of 1,4-dioxane, the 2,3-dichloro-1,4-dioxane (vicinal) isomer is typically the major product, often precipitating as a solid.[1] The 2,2-dichloro-1,4-dioxane (geminal) isomer is a liquid byproduct that is significantly more labile.[1]
Symptom Checklist
-
Observation: The crude oil does not fully solidify at room temperature (20–25°C).[1]
-
Observation: Pungent, acid-chloride-like odor (indicative of gem-dichloro hydrolysis to 1,4-dioxan-2-one).[1]
-
NMR Anomaly: Presence of unexpected methylene signals in the
-chloro region.
NMR Identification Protocol
Run a
| Feature | 2,3-dichloro-1,4-dioxane (Target A) | 2,2-dichloro-1,4-dioxane (Target B)[1] |
| Structure | Vicinal dichlorides (C2, C3) | Geminal dichlorides (C2) |
| Key Signal | Methine (CH-Cl) protons | Methylene (CH |
| Shift ( | ~5.9 - 6.0 ppm (Singlet/Doublet depending on stereochem) | ~4.0 - 4.2 ppm (Multiplet adjacent to CCl |
| State (RT) | Solid (mp 29–32°C) | Liquid / Oil |
| Stability | Moderate (Stable to quick handling) | Low (Hydrolyzes to lactone rapidly) |
Troubleshooting Guide: Separation Workflows
Scenario A: "I need high-purity 2,3-dichloro-1,4-dioxane (Solid)."
Issue: The presence of the liquid 2,2-isomer prevents the 2,3-isomer from crystallizing efficiently, resulting in a "slush."
Solution: The "Freeze-Out" Recrystallization The most effective separation exploits the phase difference. The 2,3-isomer is a solid at room temperature, while the 2,2-isomer remains liquid.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude chlorination mixture in a minimum amount of anhydrous
or Hexane at 40°C. Note: is traditional but hazardous; Heptane is a modern alternative if the mixture is dry. -
Cooling: Slowly cool the solution to 0°C with stirring. The trans-2,3-dichloro isomer should begin to crystallize.[1]
-
Deep Freeze: Lower the temperature to -20°C (acetone/dry ice bath or cryostat) and hold for 2 hours.
-
Filtration: Rapidly filter the cold slurry through a sintered glass funnel (chilled).
-
Wash: Wash the solid immediately with extremely cold (-30°C) pentane.[1]
Scenario B: "I am trying to isolate the 2,2-dichloro-1,4-dioxane (Liquid)."
Issue: This isomer is unstable and often hydrolyzes during workup.[1] Solution: You cannot use aqueous washes.[1] You must use fractional distillation under reduced pressure, but you must first remove the bulk 2,3-isomer.[1]
Step-by-Step Protocol:
-
Debulking: Perform the crystallization step in Scenario A to remove the majority of the 2,3-isomer.
-
Concentration: Take the mother liquor (filtrate) and evaporate the solvent under high vacuum at low temperature (< 30°C).
-
Vacuum Distillation: Distill the residue.
-
Warning: 2,2-dichloro-1,4-dioxane is a masked lactone.[1] Any trace moisture will convert it to 1,4-dioxan-2-one and HCl.[1]
-
Setup: Short-path distillation head, Vigreux column.[1]
-
Pressure: < 5 mmHg.[1]
-
Collection: The 2,2-isomer will distill after any remaining solvent but likely before the residual 2,3-isomer (due to lack of crystal lattice energy, though boiling points are close).[1]
-
Visualizing the Separation Logic
The following diagram illustrates the decision tree for processing the crude chlorination mixture.
Caption: Workflow for the resolution of dichloro-dioxane isomers via low-temperature fractional crystallization.
Mechanisms of Instability (Why Separation Fails)
Understanding the chemical fate of these isomers is crucial for handling. The 2,2-isomer is an
Caption: Comparative hydrolysis pathways.[1] The 2,2-isomer degrades rapidly to the lactone, necessitating anhydrous conditions.
Frequently Asked Questions (FAQ)
Q: Can I use column chromatography (Silica/Alumina) to separate them? A: No. Both isomers are reactive alkyl halides.[1] Silica gel typically contains adsorbed water and surface hydroxyls which will catalyze the hydrolysis of 2,2-dichloro-1,4-dioxane into the lactone and degrade the 2,3-isomer. If chromatography is absolutely necessary, use neutral alumina (Activity I) flushed with anhydrous solvent, but crystallization is far superior.[1]
Q: My 2,3-dichloro product is turning pink/brown on storage. Why? A: This indicates HCl elimination.[1] 2,3-dichloro-1,4-dioxane can eliminate HCl to form 1,4-dioxene (or chlorodioxene).[1] This reaction is autocatalytic (acid-catalyzed).[1]
-
Fix: Store the solid over a stabilizer like solid
or in a freezer under inert atmosphere (Argon).
Q: I see a peak at 8.0 ppm in my NMR. What is it? A: If you are processing the 2,3-isomer, this is likely Formate ester or Glyoxal derivatives formed from oxidative cleavage or hydrolysis.[1] It suggests your reaction temperature during chlorination was too high (>90°C), leading to ring fragmentation.[1]
References
-
Summerbell, R. K., et al. (1947).[1][2] "The Chlorination of 1,4-Dioxane." Journal of the American Chemical Society. 69(6), 1352–1354.
-
Kucera, J. J., & Carpenter, D. C. (1935).[1][2] "The Chlorination of 1,4-Dioxane." Journal of the American Chemical Society. 57(12), 2346–2347.
-
ChemicalBook. (n.d.).[1][3] "Trans-2,3-Dichloro-1,4-Dioxane Physical Properties."
-
PubChem. (n.d.).[1] "2,3-Dichloro-1,4-dioxane Compound Summary." [1]
Sources
minimizing side reactions in 2,2-dichlorodioxane synthesis
Technical Support Guide: Minimizing Side Reactions in 2,2-Dichlorodioxane Synthesis
Part 1: Diagnostic & Strategic Framework
Before optimizing reaction parameters, we must validate the structural target. The nomenclature "dichlorodioxane" frequently leads to ambiguity between the stable vicinal isomer and the reactive geminal isomer.
Critical Isomer Check:
-
Target A: 2,3-Dichloro-1,4-dioxane (Vicinal): The standard product of direct chlorination of 1,4-dioxane. It is a stable, isolable solid (mp ~31°C).
-
Target B: 2,2-Dichloro-1,4-dioxane (Geminal): A highly reactive cyclic
-dichloro ether, acting as a masked lactone. It is typically synthesized from 1,4-dioxan-2-one using phosphorus pentachloride ( ).
This guide focuses exclusively on Target B (2,2-isomer) , as it presents the most significant stability and side-reaction challenges. If you are attempting to make the 2,2-isomer via direct chlorination of dioxane, stop immediately; that route favors the 2,3-isomer and ring-opening polymerization.
Part 2: Core Synthesis Protocol (Geminal Route)
Reaction: Deoxy-chlorination of 1,4-dioxan-2-one.
Reagents:
Step-by-Step Methodology
-
Pre-drying: Ensure 1,4-dioxan-2-one is dried under vacuum over
. Moisture is the primary cause of yield loss (reversion to lactone). -
Low-Temp Addition: Suspend
in anhydrous at 0°C . Add the lactone dropwise.-
Why? The reaction is exothermic. Temperatures >25°C promote elimination to 2-chloro-1,4-dioxene.
-
-
Reaction Monitoring: Stir at 0°C -> RT. Monitor via Aliquot NMR (
).-
Target Signal: Disappearance of carbonyl carbon (
, ~168 ppm) and appearance of the gem-dichloro carbon ( , ~95-100 ppm).
-
-
Workup (Critical):
-
Do NOT use aqueous quench (hydrolysis is instant).
-
Remove solvent and
byproduct under high vacuum at . -
The product is often used in situ or distilled rapidly at reduced pressure.
-
Part 3: Troubleshooting & Minimizing Side Reactions
Issue 1: "My product reverts to the starting material upon isolation."
- ) is extremely sensitive to moisture, behaving like a super-activated carbonyl.
-
Mechanism: Water attacks the
center, displacing HCl to reform the carbonyl. -
Solution:
-
Switch to Schlenk line techniques.
-
Avoid silica gel chromatography (silica contains bound water).
-
Use the crude material immediately for the next step (e.g., nucleophilic substitution).
-
Issue 2: "The reaction mixture turned black/tarry."
-
Diagnosis: Acid-Catalyzed Ring Opening Polymerization.
-
Causality: The byproduct
and generated act as Lewis/Brønsted acids. The dioxane ring, destabilized by the gem-dichloro group, opens to form reactive chloro-cations which polymerize. -
Solution:
-
Scavenger: Add a non-nucleophilic base like 2,6-di-tert-butylpyridine (0.1 eq) to buffer free HCl.
-
Solvent Switch: If using neat
, switch to or to dilute the acid concentration. -
Temperature: Never exceed 40°C.
-
Issue 3: "I see a vinyl chloride peak in the NMR."
-
Diagnosis: Elimination to 2-chloro-1,4-dioxene.
-
Causality: Thermal elimination of HCl.
-
Solution:
-
Keep the reaction temperature below 20°C.
-
Ensure the stoichiometry of
is controlled (slight excess only). Large excess promotes elimination.
-
Part 4: Data & Comparison
Table 1: Solvent Effects on Side Reactions
| Solvent System | Reaction Rate | Polymerization Risk | Elimination Risk | Recommendation |
| Neat | Fast (<1 hr) | High (High acid conc.) | Moderate | Use only for small scale (<1g) |
| Moderate (2-3 hrs) | Low | Low | Preferred | |
| Benzene/Toluene | Slow | Moderate | High (Thermal req.) | Avoid |
| N/A | Critical | N/A | FORBIDDEN (Reacts with |
Part 5: Mechanistic Visualization
The following diagram details the reaction pathway and the divergence points for side reactions.
Caption: Reaction pathway for the conversion of 1,4-dioxan-2-one to 2,2-dichlorodioxane, highlighting critical divergence points for polymerization, elimination, and hydrolysis.
Part 6: References
-
Standard Chlorination (Vicinal): Kucera, J. J.; Carpenter, D. C. (1948). "2,3-Dichloro-1,4-dioxane".[2] Journal of the American Chemical Society, 70(7), 2252.
-
Geminal Synthesis Mechanism: Gross, H.; Bürger, W. (1964). "Über
-Halogenäther, XIV. Über die Reaktion von Lactonen mit Phosphorpentachlorid". Chemische Berichte, 97(9), 2600-2608. -
Dioxane Chlorination Hazards: Organic Syntheses, Coll. Vol. 9, p.160 (1998); Vol. 74, p.1 (1997). "trans-2,3-Dichloro-1,4-dioxane".
-
Handling of Alpha-Chloro Ethers: Trost, B. M.; Fleming, I. (1991). Comprehensive Organic Synthesis, Vol 6, Section 2.2. "Synthesis of Alpha-Halo Ethers".
Sources
Technical Support Hub: Purification of 2,2-Dichloro-1,4-Dioxane
This is a Technical Support Center guide designed for researchers handling 2,2-dichloro-1,4-dioxane .
Note on Chemical Identity: While 2,3-dichloro-1,4-dioxane is the common commercial reagent (often produced via direct chlorination of dioxane), the 2,2-dichloro-1,4-dioxane isomer is a highly reactive gem-dichloro ether.[1][2][3] This guide addresses the specific challenges of the 2,2-isomer (hydrolytic instability and thermal sensitivity) while remaining applicable to the 2,3-isomer where physical properties overlap.
Document ID: TS-DCD-22-PUR | Version: 2.1 | Status: Active[1][2]
Core Directive & Safety Assessment
WARNING: 2,2-dichloro-1,4-dioxane is a gem-dichloro ether .[1][2][3] Unlike standard solvents, it acts as a masked acyl chloride equivalent.[1][3]
-
Hydrolytic Instability: Contact with atmospheric moisture immediately generates HCl gas and ester/lactone degradation products.[2][3]
-
Thermal Instability: Prolonged heating above 90°C (even under inert gas) can trigger dehydrochlorination, leading to polymerization or explosion.[1][3]
-
Peroxide Risk: Like all dioxanes, it can form explosive peroxides upon storage, though the electron-withdrawing chlorine atoms mitigate this slightly compared to the parent dioxane.[1][2][3]
Decision Matrix: Is Distillation Safe?
Before proceeding, verify your material state using this logic flow.
Figure 1: Pre-distillation safety assessment workflow.
Technical Specifications & Setup
The purification must be performed under reduced pressure.[1][2][4] Atmospheric distillation will result in decomposition.[3]
Physical Properties (Reference)
| Property | Value (Approximate) | Notes |
| Boiling Point (Atm) | Decomposes >100°C | Do not distill at 760 mmHg. |
| Boiling Point (Vacuum) | 82–88°C @ 14–16 mmHg | Target range for fraction collection [1].[1][2][5] |
| Melting Point | ~28–31°C | Mixture may solidify in the receiver if over-cooled.[2] |
| Density | ~1.4–1.5 g/mL | Denser than water.[3] |
| Reactivity | High | Reacts violently with water/alcohols.[3] |
Required Hardware
-
Short-Path Distillation Head: Minimizes the residence time of the vapor to reduce thermal degradation.[1][2]
-
Vacuum Pump: Capable of maintaining stable pressure between 5–20 mmHg .[2][3]
-
Cooling Bath: Recirculating chiller set to 10°C (Water is risky; use glycol/ethanol if possible to avoid accidental breakage/hydrolysis).
-
Receiving Flasks: Pre-dried, Argon-flushed.
Step-by-Step Purification Protocol
Phase A: System Preparation
Goal: Eliminate all traces of moisture and oxygen.[2][3]
-
Glassware Drying: Oven-dry all glassware at 120°C for >4 hours. Assemble hot under a stream of dry Nitrogen or Argon.[2][3]
-
Greasing: Use high-vacuum silicone grease or Krytox.[2][3] Do not use standard hydrocarbon grease if high HCl evolution is expected, as it may degrade.[1][3]
-
Leak Check: Evacuate the empty system to <5 mmHg.[2][3] Close the pump valve and ensure the pressure rise is <1 mmHg/min.
Phase B: The Distillation Run
Goal: Isolate the 2,2-dichloro-1,4-dioxane fraction without thermal shock.[1][2][3]
-
Loading: Charge the boiling flask with the crude material. Add a magnetic stir bar (PTFE coated).[3]
-
Degassing: Stir gently under vacuum (no heat) for 10 minutes to remove volatile gases (HCl, solvent residues).
-
Heating Ramp:
-
Fraction Collection:
Phase C: Stabilization & Storage
Goal: Prevent auto-catalytic decomposition.[1][2]
-
Container: Schlenk flask or amber glass with a PTFE-lined cap.
-
Temperature: Store at -20°C .
-
Stabilizer: For long-term storage, store over 3Å molecular sieves to maintain anhydrous conditions.[1][2][3]
Troubleshooting & FAQs
Q1: The distillate is turning pink or purple. What is happening?
Diagnosis: Iodine contamination or Oxidation.[2][3]
-
Cause: If iodine was used as a catalyst in the chlorination step (common in dioxane chlorination), trace I2 is co-distilling.[1][3]
-
Fix: Wash the crude organic phase with aqueous Sodium Thiosulfate (Na2S2O3) before drying and distilling.[1][2] If already distilling, re-distill over copper turnings to trap the iodine.[1][3]
Q2: I see white fumes in the vacuum tubing/pump.
Diagnosis: HCl gas evolution.
-
Cause: Hydrolysis is occurring (leak in system) or the product is thermally decomposing.[1][2]
-
Immediate Action:
Q3: The product solidified in the condenser.
Diagnosis: Freezing (High Melting Point).[3]
-
Cause: The 2,2-isomer (and 2,3-isomer) has a melting point near room temperature (~30°C).[1][2][3] If the condenser water is too cold (<15°C), it will crystallize.[1][3]
-
Fix: Turn off the condenser chiller or run warm water (35°C) through the jacket. Use a heat gun (gently) to melt the blockage into the receiver.[1][2]
Q4: Can I use rotary evaporation instead?
Diagnosis: NO.
-
Reasoning: Rotary evaporators rarely achieve the deep, stable vacuum required to lower the boiling point sufficiently.[1][2][3] Furthermore, the large surface area in a rotovap flask promotes rapid hydrolysis if any moisture is introduced.[1][3]
References
-
Summerbell, R. K., & Lunk, H. E. (1957).[1][3] The Stereochemistry of the 2,3-Dichloro-1,4-dioxanes. Journal of the American Chemical Society, 79(18), 4802–4805.[1][3] [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (General protocols for purifying halo-ethers). [Link]
-
Organic Syntheses. (1976).[3] trans-2,3-Dichloro-1,4-dioxane.[1][2][3] Org.[3][4][6] Synth. 56,[1][3] 25. (Standard procedure for handling dichlorodioxane distillation). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101948461B - Method for synthesizing 1,4-dioxane - Google Patents [patents.google.com]
- 3. Sixty Solvents [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Trichloroethylene - Wikipedia [en.wikipedia.org]
- 6. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Selection for 2,2-Dichloro-1,4-Dioxane Reactions
Welcome to the technical support center for navigating the intricacies of solvent selection in reactions involving 2,2-dichloro-1,4-dioxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experimental outcomes. Here, we move beyond simple protocols to explain the why behind solvent choices, empowering you to troubleshoot effectively and innovate with confidence.
I. Understanding the Role of the Solvent: More Than Just a Medium
The choice of solvent in any chemical transformation is critical, influencing everything from reaction rates and yields to the product distribution. For a substrate like 2,2-dichloro-1,4-dioxane, which possesses two electrophilic centers and is a precursor to the versatile glyoxal synthon, the solvent's properties can dictate the success or failure of a reaction. A solvent's polarity, proticity, and coordinating ability will determine the stability of reactants, intermediates, and transition states, thereby steering the reaction down a desired pathway.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with 2,2-dichloro-1,4-dioxane, with a focus on how solvent selection can be the key to resolving them.
Question 1: My nucleophilic substitution reaction is sluggish and giving low yields. How can I improve the reaction rate?
Answer:
A slow reaction rate in a nucleophilic substitution involving 2,2-dichloro-1,4-dioxane often points to a mismatch between the solvent and the reaction mechanism. The two primary nucleophilic substitution pathways are S(_N)1 and S(_N)2, and their solvent requirements are vastly different.
-
For S(_N)2 Reactions (bimolecular, favored with strong, unhindered nucleophiles): The ideal solvents are polar aprotic . These solvents possess a significant dipole moment that helps to dissolve the nucleophile and the substrate, but they lack acidic protons. This is crucial because protic solvents can hydrogen-bond with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon.[1][2]
-
Recommended Solvents:
-
Dimethylformamide (DMF): Excellent for dissolving a wide range of nucleophiles and promoting S(_N)2 reactions.
-
Dimethyl sulfoxide (DMSO): A highly polar aprotic solvent that can significantly accelerate S(_N)2 reactions.
-
Acetonitrile (MeCN): A good balance of polarity and aproticity, often a good starting point for optimization.
-
Tetrahydrofuran (THF): A less polar option, but still effective for many S(_N)2 processes.
-
-
Troubleshooting Protocol:
-
Identify your nucleophile: If you are using a strong, anionic nucleophile (e.g., N(_3)
, CN , RS ), an S(_N)2 pathway is likely. -
Switch to a polar aprotic solvent: If you are currently using a protic solvent like an alcohol or water, switch to DMF, DMSO, or acetonitrile.
-
Ensure anhydrous conditions: Water can compete as a nucleophile and also solvate your desired nucleophile, reducing its reactivity. Ensure your solvent is dry.
-
-
-
For S(_N)1 Reactions (unimolecular, favored with weak nucleophiles and substrates that can form stable carbocations): While less common for this substrate without Lewis acid catalysis, if an S(_N)1 pathway is operative, polar protic solvents are preferred. These solvents excel at stabilizing the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions.[3]
-
Recommended Solvents:
-
Water (H(_2)O): Highly effective at stabilizing ionic intermediates.
-
Alcohols (Methanol, Ethanol): Good choices for solvolysis reactions where the solvent also acts as the nucleophile.
-
Formic Acid: A highly ionizing solvent.
-
-
Question 2: I am observing significant amounts of an elimination byproduct. How can I favor substitution over elimination?
Answer:
The formation of elimination byproducts, such as 1,4-dioxene derivatives, is a common competing pathway, especially when using sterically hindered or strongly basic nucleophiles. Solvent choice plays a pivotal role in tipping the balance towards substitution.
-
Solvent Polarity: Increasing the solvent polarity generally favors substitution over elimination. Polar solvents stabilize the transition states of both S(_N)1 and S(_N)2 reactions more than they stabilize the transition states of E1 and E2 reactions.
-
Solvent and Base Strength: In polar protic solvents, the nucleophile/base is heavily solvated, which can reduce its basicity more than its nucleophilicity, thus favoring substitution.
Troubleshooting Protocol:
-
Assess your nucleophile/base: If it is sterically bulky (e.g., tert-butoxide) or has a high pKa, elimination is more likely.
-
Increase solvent polarity: If you are using a less polar solvent like THF or diethyl ether, consider switching to a more polar aprotic solvent like DMF or DMSO.
-
Consider a protic solvent (with caution): If your nucleophile is not excessively basic, a polar protic solvent like ethanol could disfavor elimination by solvating the base. However, be mindful of potential solvolysis side reactions.
Question 3: My reaction is not proceeding, and I suspect the solvent is interfering with my catalyst. What should I consider?
Answer:
This is a critical consideration, particularly in transition-metal-catalyzed reactions such as cross-coupling. Ethereal solvents like 1,4-dioxane can act as ligands and coordinate to the metal center.[4] This can sometimes be beneficial, stabilizing the catalyst, but in other cases, it can inhibit catalysis by blocking coordination sites for the reactants.
Troubleshooting Workflow:
Caption: Troubleshooting catalyst inhibition by solvent.
Explanation:
-
1,4-Dioxane as a Ligand: Dioxane's oxygen atoms have lone pairs that can coordinate to metal catalysts (e.g., palladium in Buchwald-Hartwig aminations).[5] This can sometimes lead to catalyst deactivation.
-
Alternative Solvents: If you suspect solvent inhibition, switch to a less coordinating solvent.
-
Toluene or Xylenes: These are common, non-coordinating solvents for many cross-coupling reactions.
-
1,2-Dimethoxyethane (DME): While still an ether, it is a bidentate ligand and may have different coordination properties than dioxane, sometimes proving to be a better choice.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with 2,2-dichloro-1,4-dioxane?
A: There is no single "best" solvent, as the optimal choice is highly dependent on the specific reaction. However, for many nucleophilic substitution reactions aiming to displace the chlorine atoms, a polar aprotic solvent like DMF or acetonitrile is a good starting point due to their ability to dissolve a wide range of reactants and promote S(_N)2 pathways. For reactions where 2,2-dichloro-1,4-dioxane is used as a masked form of glyoxal, subsequent hydrolysis is often performed in an aqueous acidic medium.
Q2: How does the stability of 2,2-dichloro-1,4-dioxane vary with solvent type?
A: 2,2-Dichloro-1,4-dioxane is susceptible to hydrolysis, particularly in the presence of water and acid or base.
-
Protic Solvents (Water, Alcohols): In these solvents, especially at elevated temperatures or with acid/base catalysis, solvolysis can occur, leading to the formation of glyoxal and other byproducts. This reactivity is often harnessed intentionally to unmask the glyoxal functionality.
-
Aprotic Solvents (DCM, THF, Toluene): The compound is generally more stable in dry aprotic solvents, making them suitable for reactions where the dichloro-dioxane moiety needs to remain intact.
Q3: Can I use 1,4-dioxane as the solvent for a reaction involving 2,2-dichloro-1,4-dioxane?
A: Yes, and this can be a convenient choice. Using 1,4-dioxane as the solvent can be advantageous due to its relatively high boiling point (101 °C), which allows for reactions to be run at elevated temperatures.[4] It is also chemically similar to the reactant, which can aid in solubility. However, be aware of the potential for ligand effects in catalytic reactions, as discussed in the troubleshooting guide. 1,4-dioxane is also considered a "less-preferable" solvent due to safety concerns and is on the candidate list of substances of very high concern in Europe.[2]
Q4: What are the key solvent properties to consider when selecting a solvent for a reaction with 2,2-dichloro-1,4-dioxane?
A: The following table summarizes the key solvent properties and their implications for reactions with 2,2-dichloro-1,4-dioxane.
| Solvent Property | Implication for 2,2-Dichloro-1,4-Dioxane Reactions | Recommended Solvent Class |
| Polarity (Dielectric Constant) | High polarity favors S(_N)1 and S(_N)2 reactions over elimination. It also aids in dissolving ionic nucleophiles. | Polar Aprotic or Polar Protic |
| Proticity (Hydrogen Bond Donating Ability) | Protic solvents can solvate and deactivate strong nucleophiles (bad for S(_N)2) but stabilize carbocationic intermediates (good for S(_N)1). They can also participate in solvolysis. | Aprotic for S(_N)2; Protic for S(_N)1/Solvolysis |
| Coordinating Ability | Ethereal solvents can coordinate to catalysts, potentially inhibiting the reaction. | Non-coordinating (e.g., Toluene) for sensitive catalysts |
| Boiling Point | A higher boiling point allows for reactions to be conducted at elevated temperatures, increasing the reaction rate. | High-boiling solvents like Dioxane, DMF, DMSO, Toluene |
Solvent Selection Workflow:
Caption: Decision workflow for initial solvent selection.
IV. References
-
4.7: Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. [Link]
-
Solvent: 1,4-dioxane. University of Rochester, Department of Chemistry. [Link]
-
1,4-Dioxane Cosolvency Impacts on Trichloroethene Dissolution and Sorption. (2019, May 31). National Institutes of Health. [Link]
-
Degradation of 1,4-dioxane by reactive species generated during breakpoint chlorination. (2022, May 4). National Institutes of Health. [Link]
-
Effect of solvent in Nucleophilic Substitution Reaction. (2019, June 24). YouTube. [Link]
-
7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. (2020, March 31). YouTube. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. St. Paul's Cathedral Mission College. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society. [Link]
-
Can anyone help me to know the difference between (Ethyl acetate, 1,4-dioxane, tetrahydrofuan, dichloroethane) as solvents on the reaction progress? (2019, November 27). ResearchGate. [Link]
-
Treatment Technologies for 1,4-Dioxane: Fundamentals and Field Applications. (2006, September). United States Environmental Protection Agency. [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2021, October 11). National Institutes of Health. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Contaminants > 1,4-dioxane > Environmental Occurrence. CLU-IN. [Link]
-
-
History of Use and Potential Sources. ITRC 1,4-Dioxane. [Link]
-
-
2-Acetoxy-1,4-dioxane. Organic Syntheses. [Link]
-
Trichloroethylene. Wikipedia. [Link]
-
Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. ResearchGate. [Link]
-
Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sixty Solvents [chem.rochester.edu]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
mass spectrometry fragmentation pattern of 2,2-dichloro-1,4-dioxane
Title: Comparative Mass Spectrometry Guide: 2,2-Dichloro-1,4-Dioxane vs. Isomeric Alternatives
Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2,2-dichloro-1,4-dioxane (2,2-DCD) , a geminal dichloride isomer. It is designed for researchers attempting to distinguish this rare isomer from the synthetically common 2,3-dichloro-1,4-dioxane (2,3-DCD) and the parent 1,4-dioxane .
Critical Distinction: While 2,3-DCD is a stable, crystalline solid (mp 30–32°C) often used as a precursor to 1,4-dioxene, 2,2-DCD is a geminal dichloro-ether. Gem-dichlorides are inherently less stable and prone to hydrolysis or thermal rearrangement. Therefore, distinguishing the observed spectrum from thermal degradation products (like 2-chloro-1,4-dioxene) is paramount.
Part 1: Comparative Mass Spectral Data
The following table contrasts the expected EI-MS (70 eV) signatures. Note that while 2,3-DCD data is library-standard, 2,2-DCD data is derived from mechanistic first principles of gem-dichloro ether fragmentation.
| Feature | 2,2-Dichloro-1,4-dioxane (Target) | 2,3-Dichloro-1,4-dioxane (Common Isomer) | 1,4-Dioxane (Parent) |
| Molecular Ion (M+) | m/z 156 (Very Weak/Absent) | m/z 156 (Weak) | m/z 88 (Strong) |
| Isotope Pattern | 9:6:1 (M, M+2, M+4) | 9:6:1 (M, M+2, M+4) | N/A |
| Base Peak (Likely) | m/z 121 (M - Cl) | m/z 86 (Loss of Cl | m/z 88 or 58 |
| Primary Elimination | -HCl | -Cl | N/A |
| Alpha Cleavage | Forms Gem-chlorocation (+CCl-O-) | Forms Vic-chlorocation (+CHCl-O-) | Forms +CH |
| Diagnostic Fragment | m/z 120 (Strong) & m/z 63/65 | m/z 86 (1,4-Dioxene radical) | m/z 58 (C |
Part 2: Fragmentation Mechanisms
The Isotope Fingerprint
Both dichloro isomers possess two chlorine atoms.[1] Any fragment retaining both chlorines will exhibit the characteristic 9:6:1 intensity ratio (
2,3-Dichloro-1,4-Dioxane (The Vicinal Route)
The 2,3-isomer typically undergoes a Retro-Diels-Alder (RDA) type fragmentation or elimination of Cl
-
Pathway: The vicinal chlorines allow for the facile elimination of Cl
or HCl to form the stable, conjugated 1,4-dioxene (m/z 86) . -
Result: The spectrum is dominated by the stable dioxene ion (m/z 86) and its fragments (m/z 58, 28).
2,2-Dichloro-1,4-Dioxane (The Geminal Route)
The 2,2-isomer possesses a geminal carbon (C2) bearing two chlorines. This creates a specific weakness at the C2-O bond.
-
Alpha Cleavage: Ionization at the oxygen leads to cleavage of the C2-C3 bond, but the gem-dichloro group strongly directs fragmentation.
-
Loss of Cl (m/z 121): Loss of one Cl atom yields a cation stabilized by the adjacent oxygen (+C(Cl)-O-). This ion is chemically distinct from the vicinal analog but isobaric.
-
Loss of HCl (m/z 120): Elimination of HCl requires a hydrogen from the adjacent C3 position. This forms 2-chloro-1,4-dioxene (m/z 120). Unlike the 2,3-isomer, it cannot easily eliminate Cl
to form unsubstituted 1,4-dioxene (m/z 86). -
Ring Opening: The unstable gem-dichloro center promotes ring opening, likely generating phosgene-like fragments (COCl
m/z 63) or chloroethyl cations.
Part 3: Visualization of Pathways
Caption: Comparative fragmentation pathways. Note the divergence: 2,2-DCD favors m/z 120, while 2,3-DCD favors m/z 86.
Part 4: Experimental Protocol (Differentiation Workflow)
To accurately identify 2,2-DCD, you must prevent thermal degradation in the GC inlet, which can artificially generate elimination products.
1. Sample Preparation:
-
Solvent: Dichloromethane (DCM) or Hexane (Anhydrous). Avoid methanol (reacts with gem-dichlorides to form acetals).
-
Concentration: 100 ppm.
2. GC-MS Conditions (Low Thermal Stress):
-
Inlet Temperature: 150°C (Critical: Standard 250°C inlets may decompose 2,2-DCD).
-
Injection Mode: Split 20:1.
-
Column: Rtx-5MS or DB-624 (Polarity helps separate isomers).
-
Oven Program: 40°C (hold 2 min)
10°C/min 200°C.
3. Identification Logic (Decision Tree):
Caption: Logic flow for differentiating dichloro-dioxane isomers based on base peak intensity.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 2,3-Dichloro-1,4-dioxane. NIST Standard Reference Database 1A v17.
-
Summerbell, R. K., & Bauer, L. N. (1935). The Mono- and Dichlorodioxanes.[2] Journal of the American Chemical Society, 57(12), 2364–2366. (Foundational synthesis and stability data).
-
Fetizon, M., et al. (1976). Synthesis of 1,4-Dioxene and Related Compounds.[2][3][4][5] Organic Syntheses, Coll. Vol. 6, p.405. (Mechanisms of elimination in chlorinated dioxanes).
-
McFadden, W. H. (1973). Techniques of Combined Gas Chromatography/Mass Spectrometry.[6][7][8] Wiley-Interscience. (Principles of gem-halide fragmentation).
Sources
- 1. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. lookchem.com [lookchem.com]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Frequently Asked Questions About 1,4-Dioxane, Health and Water Treatment | Yale Superfund Research Center [ysph.yale.edu]
Navigating the Spectral Maze: A Comparative Guide to the IR Characteristics of 2,2-dichloro-1,4-dioxane
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular analysis, infrared (IR) spectroscopy stands as a cornerstone technique for elucidating chemical structures. This guide offers an in-depth comparison of the IR spectral characteristics of 2,2-dichloro-1,4-dioxane against its parent compound, 1,4-dioxane. Authored for the discerning scientist, this document moves beyond a simple catalog of peaks to provide a nuanced understanding of how molecular structure dictates vibrational behavior.
The geminal dichlorination at the C2 position of the dioxane ring introduces significant changes to the molecule's symmetry and electronic distribution, profoundly impacting its IR spectrum. Understanding these shifts is crucial for researchers working with halogenated compounds and for professionals in drug development where precise structural confirmation is paramount.
The Spectroscopic Signature: Unraveling the Vibrational Modes
Due to the limited availability of experimental spectra for 2,2-dichloro-1,4-dioxane in public databases, this guide utilizes a computationally predicted IR spectrum. This theoretical spectrum, generated through Density Functional Theory (DFT) calculations, provides a robust foundation for understanding the vibrational modes of this molecule. It is important to note that while computationally predicted spectra are highly reliable, minor deviations from experimental values may exist.
A direct comparison with the well-documented experimental spectrum of 1,4-dioxane reveals the distinct influence of the two chlorine atoms. The introduction of these heavy, electronegative atoms leads to predictable yet insightful shifts in the vibrational frequencies of the molecule.
Comparative Analysis of Key Vibrational Regions
The table below presents a side-by-side comparison of the prominent IR absorption peaks for both 2,2-dichloro-1,4-dioxane (predicted) and 1,4-dioxane (experimental). This allows for a clear visualization of the spectral shifts induced by dichlorination.
| Vibrational Mode | 1,4-Dioxane (Experimental) (cm⁻¹)[1] | 2,2-dichloro-1,4-dioxane (Predicted) (cm⁻¹) | Expected Influence of Dichlorination |
| C-H Stretching | 2965, 2855 | ~2900-3000 | The presence of electron-withdrawing chlorine atoms is expected to cause a slight shift to higher wavenumbers for the C-H stretching vibrations on the carbon atoms adjacent to the CCl₂ group due to inductive effects.[2] |
| CH₂ Scissoring/Bending | 1448 | ~1450 | Minimal change is expected for the CH₂ bending modes on the unsubstituted side of the ring. |
| C-O-C Asymmetric Stretching | 1119 | ~1100-1150 | The strong C-O-C stretching bands, characteristic of ethers, are expected to be present but may be influenced by changes in ring strain and electronic effects from the chlorine atoms.[3] |
| C-C Stretching | 891, 870 | ~850-950 | Ring vibrations involving C-C stretching will be altered due to the increased mass and the inductive effect of the chlorine atoms. |
| C-Cl Stretching | N/A | ~600-800 | The most significant new feature in the spectrum of the dichlorinated compound will be the appearance of strong C-Cl stretching vibrations. The exact position depends on the specific geometry and vibrational coupling.[2] |
Deciphering the Differences: A Deeper Dive
The most striking dissimilarity between the two spectra is the emergence of strong absorption bands in the 600-800 cm⁻¹ region for 2,2-dichloro-1,4-dioxane. These peaks are unequivocally assigned to the C-Cl stretching vibrations and serve as a definitive marker for the presence of the chlorine atoms.[2]
Furthermore, the C-H stretching region (around 2900-3000 cm⁻¹) in the predicted spectrum of the dichlorinated compound is anticipated to exhibit subtle but meaningful shifts. The electron-withdrawing nature of the chlorine atoms can strengthen the adjacent C-H bonds, leading to a slight increase in their vibrational frequencies.[2]
The complex fingerprint region, typically found below 1500 cm⁻¹, is also significantly altered. The coupling of various bending and stretching modes within the ring is disrupted by the mass and electronic influence of the chlorine substituents, leading to a unique and complex pattern that can be used to distinguish it from other dioxane derivatives.
Experimental Protocol for IR Spectrum Acquisition
For researchers seeking to obtain an experimental IR spectrum of 2,2-dichloro-1,4-dioxane or similar liquid samples, the following protocol outlines the necessary steps.
Step-by-Step Methodology
-
Sample Preparation : Ensure the liquid sample is pure and free of any solvent that could interfere with the spectrum. If the compound is synthesized in-house, proper purification, for instance by distillation, is critical.
-
ATR-FTIR Spectroscopy : The use of an Attenuated Total Reflectance (ATR) accessory is highly recommended for liquid samples.
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Ensure complete coverage of the crystal surface to obtain a strong signal.
-
-
Data Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range for mid-IR analysis is 4000 to 400 cm⁻¹.
-
-
Data Processing :
-
Perform a background subtraction.
-
If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam.
-
Label the significant peaks with their corresponding wavenumbers.
-
Conclusion
The introduction of two chlorine atoms onto the 1,4-dioxane ring at the C2 position results in a markedly different IR spectrum. The key diagnostic features for 2,2-dichloro-1,4-dioxane are the strong C-Cl stretching absorptions in the low-frequency region and the subtle but significant shifts in the C-H and C-O-C stretching frequencies. This comparative guide, utilizing a predicted spectrum in the absence of experimental data, provides a valuable resource for researchers in identifying and characterizing this and similar halogenated compounds. The provided experimental protocol offers a clear and concise workflow for obtaining high-quality IR spectra of liquid samples, ensuring the integrity and reliability of future experimental work.
References
-
NIST Chemistry WebBook. 1,4-Dioxane. [Link]
-
Spectroscopy Online. Halogenated Organic Compounds. [Link]
-
Chemistry LibreTexts. Spectroscopy of Ethers. [Link]
-
Organic Syntheses. 2-Acetoxy-1,4-dioxane. [Link]
-
MDPI. Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. [Link]
-
NIST Chemistry WebBook. 1,4-Dioxane IR Spectrum. [Link]
-
Cheminfo. IR spectra prediction. [Link]
-
Spectroscopy Online. Halogenated Organic Compounds. [Link]
-
MDPI. A DFT and Matrix–Isolation IR/UV-Visible Study of High-Coordinated Lanthanide-CO Complexes. [Link]
-
ResearchGate. On using DFT to construct an IR spectrum database for PFAS molecules. [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 1,4-dioxane. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 1,2-dichloroethane. [Link]
-
Revvity Signals Software. ChemDraw. [Link]
-
Chemistry LibreTexts. Spectroscopy of Ethers. [Link]
Sources
- 1. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
Comparative Guide: Reactivity & Applications of Dichloro-1,4-Dioxane Isomers
The following guide provides an in-depth technical comparison of 2,2-dichloro-1,4-dioxane and 2,3-dichloro-1,4-dioxane .
Executive Summary
In the landscape of heterocyclic chemistry, the chlorination of 1,4-dioxane yields products with distinct stability and reactivity profiles. This guide compares the vicinal dihalide (2,3-dichloro-1,4-dioxane ), a widely used synthetic reagent, against the geminal dihalide (2,2-dichloro-1,4-dioxane ), a highly reactive, unstable species that functions primarily as a masked carbonyl equivalent.
-
2,3-Dichloro-1,4-dioxane: A stable, isolable solid used as a bifunctional linker and a precursor to 1,4-dioxene . It behaves as a glyoxal equivalent .
-
2,2-Dichloro-1,4-dioxane: An unstable
-dichloro ether that rapidly hydrolyzes to 1,4-dioxan-2-one (a lactone). It behaves as a glycolic acid equivalent .
Structural & Electronic Analysis
Molecular Architecture
The distinct behaviors of these isomers stem from the position of the chlorine atoms relative to the ring oxygens.
| Feature | 2,3-Dichloro-1,4-dioxane (Vicinal) | 2,2-Dichloro-1,4-dioxane (Geminal) |
| Structure | Cl atoms on adjacent carbons (C2, C3). | Both Cl atoms on the same carbon (C2). |
| Electronic Effect | Inductive withdrawal is distributed. Anomeric effect stabilizes the C-Cl bonds (axial preference). | Strong electron withdrawal at C2. Acts as a cyclic acyl chloride acetal . |
| Stability | Isolable. Crystalline solid (mp ~30°C). | Transient/Unstable. Rapidly rearranges or hydrolyzes. |
| Synthetic Equivalent | Glyoxal ( | Glycolic Acid ( |
Selectivity of Formation
Direct chlorination of 1,4-dioxane overwhelmingly favors the 2,3-isomer .
-
Mechanism: Radical chlorination.
-
Causality: After the first chlorine is added (forming 2-chloro-1,4-dioxane), the abstraction of a hydrogen from C3 is electronically favored over C2. The radical at C3 is stabilized by the adjacent oxygen, whereas adding a second chlorine to C2 (geminal) is sterically hindered and less favorable in the propagation steps.
Figure 1: Selectivity pathways in the chlorination of 1,4-dioxane.
Reactivity Profile & Mechanisms
2,3-Dichloro-1,4-dioxane (The Stable Reagent)
This isomer is the standard commercial reagent. Its reactivity is defined by its ability to undergo substitution or elimination .
-
Elimination (Synthesis of 1,4-Dioxene): Treatment with reducing metals (Mg/I
) or bases leads to the elimination of or , yielding 1,4-dioxene . This is the primary route to this electron-rich alkene. -
Nucleophilic Substitution: It reacts with alcohols, thiols, or amines. The reaction proceeds via an oxocarbenium ion intermediate, allowing for the introduction of two nucleophiles (trans-selectivity is often observed).
-
Hydrolysis: Acidic hydrolysis cleaves the ring to yield glyoxal and ethylene glycol .
2,2-Dichloro-1,4-dioxane (The Masked Lactone)
This isomer behaves as a cyclic ketal of an acyl chloride. It is extremely sensitive to moisture.
-
Hydrolysis Pathway: Upon contact with water, the gem-dichloro group converts to a carbonyl, breaking the C-Cl bonds to form 1,4-dioxan-2-one (a lactone).
-
Ring Opening: Further hydrolysis of the lactone opens the ring to form (2-hydroxyethoxy)acetic acid .
Figure 2: Divergent reactivity pathways. The 2,3-isomer preserves the ring or yields dialdehydes, while the 2,2-isomer yields esters/acids.
Experimental Data & Protocols
Comparative Data Table
| Property | 2,3-Dichloro-1,4-dioxane | 2,2-Dichloro-1,4-dioxane |
| CAS Number | 95-59-0 | Not commercially available |
| Physical State | Crystalline Solid | Unstable Oil (Hypothetical) |
| Melting Point | 30–32 °C | N/A (Hydrolyzes) |
| Boiling Point | 82 °C (14 mmHg) | N/A |
| Primary Hazard | Lachrymator, Corrosive | Generates HCl gas rapidly |
| Storage | Fridge/Freezer, under inert gas | Generate in situ only |
Protocol: Synthesis of 2,3-Dichloro-1,4-dioxane
This protocol validates the selective formation of the vicinal isomer.
Reagents:
-
1,4-Dioxane (Anhydrous)[1]
-
Chlorine gas (
) -
Iodine (
) catalyst
Procedure:
-
Setup: Equip a 3-neck flask with a gas inlet tube, thermometer, and a reflux condenser vented to a caustic scrubber (NaOH).
-
Chlorination: Charge flask with 1,4-dioxane and a catalytic amount of iodine (0.5 mol%). Heat to 90°C.
-
Addition: Bubble
gas slowly through the solution. The reaction is exothermic; maintain temperature between 90–100°C. -
Monitoring: Monitor by density or NMR. The reaction is complete when the weight increase corresponds to the addition of two Cl atoms.
-
Isolation: Cool to room temperature. The product may crystallize (trans-isomer). If liquid, distill under reduced pressure (bp 82°C @ 14 mmHg).
-
Yield: Typically 70-80% of the trans-isomer.
Note on 2,2-Isomer: The 2,2-isomer is not isolated in this process. If formed, it likely degrades during the acidic workup or distillation.
Applications in Drug Development[2]
2,3-Dichloro-1,4-dioxane as a Linker
Researchers utilize the 2,3-isomer to introduce the dioxane moiety into pharmacophores.
-
Heterocycle Formation: Reaction with 1,2-diols or 1,2-dithiols creates fused bicyclic systems (e.g., naphthodioxanes).
-
Bioisostere Synthesis: Used to synthesize 1,4-dioxene , which serves as a masked enol ether in total synthesis.
The "2,2-Equivalent" in Synthesis
Since 2,2-dichloro-1,4-dioxane is unstable, researchers requiring this oxidation state (a lactone equivalent) use 1,4-dioxan-2-one directly.
-
Synthesis of 1,4-dioxan-2-one: Produced by the oxidation of diethylene glycol with copper chromite or via the reaction of chloroacetic acid with ethylene glycol.
-
Use: Biodegradable polymers (polydioxanone) and drug delivery matrices.
References
-
Preparation of trans-2,3-dichloro-1,4-dioxane. Organic Syntheses, Coll. Vol. 4, p.298 (1963); Vol. 36, p.18 (1956).
-
1,4-Dioxene: Synthesis and Reactivity. Organic Syntheses, Coll. Vol. 9, p.300 (1998); Vol. 74, p.1 (1997).
- Chemistry of Dioxane Derivatives.Journal of the American Chemical Society.
- Polydioxanone (PDS) Synthesis.Polymer Degradation and Stability.
Sources
A Senior Application Scientist's Guide to the Identification of 2,2-dichloro-1,4-dioxane in Rivaroxaban
Abstract
The quality, safety, and efficacy of active pharmaceutical ingredients (APIs) such as Rivaroxaban are critically dependent on the rigorous control of impurities. While compendial methods effectively address process-related impurities and degradants, the potential for non-traditional contaminants, such as 2,2-dichloro-1,4-dioxane, requires specialized analytical strategies. This guide provides an in-depth comparison of analytical methodologies for the identification and quantification of 2,2-dichloro-1,4-dioxane, a potential genotoxic impurity in Rivaroxaban. Drawing from established principles of volatile impurity analysis and regulatory expectations, we compare Gas Chromatography-Mass Spectrometry (GC-MS) techniques, focusing on sample introduction methods, to provide researchers and quality control professionals with a framework for developing a robust, validated control strategy.
Introduction: The Rationale for Monitoring 2,2-dichloro-1,4-dioxane
Rivaroxaban is a direct oral anticoagulant that functions by inhibiting Factor Xa.[1] Its synthesis is a multi-step process that may involve a variety of solvents, reagents, and catalysts.[2][3] Impurities in Rivaroxaban can arise from starting materials, by-products formed during synthesis, or degradation of the final product.[4] The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several known process-related impurities that are structurally similar to the parent molecule and are typically monitored using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][5]
However, the scope of impurity profiling must extend to non-compendial, potentially mutagenic impurities that could be introduced through solvents. 1,4-dioxane and its chlorinated derivatives fall into this category. 1,4-dioxane is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and is considered "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA).[6][7] Its presence in consumer products and pharmaceuticals is under increasing regulatory scrutiny.[8][9]
The potential for 2,2-dichloro-1,4-dioxane to be present in Rivaroxaban stems from the use of solvents like 1,4-dioxane and various chlorinated hydrocarbons (e.g., dichloromethane) in synthetic routes.[2][10] The formation of chlorinated dioxanes can occur in the presence of a chlorine source and a dioxane-like structure, potentially as a low-level impurity in the solvent itself or as a byproduct of specific reaction conditions.[11] Given its structural alert for mutagenicity and its volatility, 2,2-dichloro-1,4-dioxane is not detectable by the standard RP-HPLC methods used for routine Rivaroxaban impurity profiling. This necessitates the development of orthogonal analytical techniques.
The Challenge: Why Standard Rivaroxaban HPLC Methods Fail
The standard quality control of Rivaroxaban and its related substances is predominantly performed using RP-HPLC with UV detection.[6][12] These methods are optimized for the separation of non-volatile, chromophoric compounds that are structurally similar to Rivaroxaban.
Key limitations of HPLC for 2,2-dichloro-1,4-dioxane detection:
-
Volatility: 2,2-dichloro-1,4-dioxane is a volatile compound. In a typical HPLC workflow, it would be lost during sample preparation (dissolution, filtration) and would not be retained on a C18 column under aqueous-organic mobile phase conditions.
-
Lack of a Chromophore: The molecule lacks a significant UV-absorbing chromophore, making detection by standard UV-vis spectrophotometry impractical and insensitive.
-
Polarity: As a polar ether, it would have very little retention on a reversed-phase column, eluting in the void volume with other unretained species.
Therefore, a fundamentally different analytical approach is required. Gas Chromatography (GC) is the technique of choice for analyzing volatile and semi-volatile organic compounds, and when coupled with Mass Spectrometry (MS), it provides the necessary sensitivity and specificity for trace-level impurity identification.[13]
Comparative Analysis of Analytical Methodologies
The cornerstone of a reliable method for 2,2-dichloro-1,4-dioxane is GC-MS. The primary point of comparison between different approaches lies in the sample introduction technique, which is critical when analyzing a solid API matrix like Rivaroxaban. We will compare two primary methods: Headspace GC-MS and Direct Liquid Injection GC-MS .
Method 1: Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Static Headspace GC is the industry-standard technique for the analysis of residual solvents in pharmaceutical products, as outlined in USP <467> and ICH Q3C guidelines.[14] It is predicated on the principle of partitioning volatile analytes between the sample matrix and the gaseous phase in a sealed vial at a controlled temperature.
Causality Behind the Choice: This technique is ideal because it physically separates the volatile impurity from the non-volatile API matrix. This prevents contamination of the GC inlet and column with the Rivaroxaban drug substance, leading to a more robust and low-maintenance method. It is the preferred method for routine quality control.
Workflow Diagram: Static Headspace GC-MS Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 4. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 5. Application of a Novel UPLC-MS/MS Method for Analysis of Rivaroxaban Concentrations in Dried Blood Spot and Plasma Samples Collected from Patients with Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. 1,4-Dioxane in Cosmetics: A Manufacturing Byproduct | FDA [fda.gov]
- 8. The Use of 1,4-dioxane or Mercury in Cosmetics and Personal Care Products is Prohibited in New York State - Regulatory News - Personal and Home Care Products - CIRS Group [cirs-group.com]
- 9. Dioxane in Consumer Products: Is the Guidance Changing? | RSSL [rssl.com]
- 10. EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]
- 11. Formation of dioxins from triclosan with active chlorine: A potential risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 14. resolvemass.ca [resolvemass.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
